![molecular formula C20H24ClN3 B5536244 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine](/img/structure/B5536244.png)
4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine
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Description
Synthesis Analysis
The synthesis of benzylpiperazine derivatives and related compounds often involves complex reactions such as Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation. One example includes the synthesis of a novel compound, N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which used 4-methylbenzylamine as a starting material (Xue Si-jia, 2012). Similarly, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines explored the relationship between the triazaalkane linker's structure and the compounds' cardiotropic activity (G. Mokrov et al., 2019).
Molecular Structure Analysis
Studies on the crystal structure of related compounds, such as N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, have shown nonplanar molecules with specific configurations and no intra- or intermolecular hydrogen bonds in the crystal structure (Xue Si-jia, 2012). These analyses are crucial for understanding the compound's interactions and stability.
Chemical Reactions and Properties
The chemical reactions involving benzylpiperazine derivatives include various substitution reactions, as seen in the synthesis of compounds related to KB-2796 metabolites, which aim to confirm proposed structures through the synthesis of authentic compounds (H. Ohtaka et al., 1989). These reactions are instrumental in exploring the chemical properties and potential applications of these compounds.
Physical Properties Analysis
The physical properties, such as crystal structure and molecular conformation, are essential for understanding the stability and reactivity of compounds. The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, for example, demonstrates the conformation of molecules in the crystal and provides insights into the intermolecular interactions within the structure (Md. Serajul Haque Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties of benzylpiperazine derivatives, including their reactivity, binding affinity, and interactions with biological targets, are extensively studied. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated high affinity and selectivity for the dopamine D4 receptor, showcasing the potential therapeutic applications of these compounds (R. Perrone et al., 1998).
Scientific Research Applications
Antibacterial and Antifungal Activities
Several studies have demonstrated the antibacterial and antifungal potential of compounds related to 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine. For instance, Xu et al. (2018) prepared bis-Schiff bases containing a piperazine ring, exhibiting good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2018). Similarly, Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives, including a Schiff base derivative using methyl piperazine, which showed good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2010).
Cytotoxic Activities
Research on derivatives of 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has also explored their cytotoxic activities against various cancer cell lines. Yarim et al. (2012) designed a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, demonstrating significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines (Yarim et al., 2012).
Bioactive Properties
Compounds structurally related to 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine have been isolated from marine actinobacteria, showing bioactive properties. Sobolevskaya et al. (2007) isolated new compounds from the marine actinobacterium Streptomyces sp., which had cytotoxic activities estimated from their effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius (Sobolevskaya et al., 2007).
Antioxidant Properties for Polymers
Desai et al. (2004) synthesized and characterized hindered-phenol-containing amine moieties, including a derivative of 1-(4-methylbenzyl)piperazine, as antioxidants for polypropylene copolymers, demonstrating their potential in enhancing the thermooxidative stability of polypropylene copolymer (Desai et al., 2004).
properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3/c1-2-17-3-5-18(6-4-17)15-22-24-13-11-23(12-14-24)16-19-7-9-20(21)10-8-19/h3-10,15H,2,11-14,16H2,1H3/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLDJSGZLODAKS-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzyl)-N-[(E)-(4-ethylphenyl)methylidene]-1-piperazinamine |
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